1-(3,4-Dichlorophenyl)ethanol

Chiral Resolution Lipase-Catalyzed Transesterification Enantioselective Synthesis

1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2) is a chlorinated secondary aryl alcohol with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol. Its structure consists of a 3,4-dichlorophenyl ring attached to an ethanol moiety.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 1475-11-2
Cat. No. B075180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)ethanol
CAS1475-11-2
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
InChIKeyVZTGSONNNMGQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2) Procurement Guide: Properties and Research Context


1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2) is a chlorinated secondary aryl alcohol with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol. Its structure consists of a 3,4-dichlorophenyl ring attached to an ethanol moiety. The compound exhibits a predicted boiling point of 271.5±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . It has a computed XLogP3 value of 3.3, indicating significant lipophilicity [1], and a topological polar surface area (TPSA) of 20.2 Ų [1]. The compound is a chiral molecule with one stereocenter and is typically supplied as a racemic mixture. Safety data indicate it is harmful if swallowed (H302) and causes skin irritation (H315) .

Racemic secondary aryl alcohol with a defined stereocenter for chiral resolution studies
3,4-Dichloro substitution pattern for isomer-specific reactivity and SAR workflows
Established synthetic intermediate for derivatization and multi-step synthesis

Critical Procurement Differentiators for 1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2) vs. In-Class Analogs


1-(3,4-Dichlorophenyl)ethanol cannot be indiscriminately substituted with other dichlorophenyl ethanol isomers or mono-chlorinated analogs due to its specific substitution pattern, which imparts unique physicochemical and stereochemical properties. The 3,4-dichloro substitution pattern provides a distinct electronic and steric environment on the aromatic ring compared to 2,4- or 2,5-substituted analogs [1], leading to different reactivity profiles in downstream chemical transformations. Additionally, the compound's specific stereocenter offers a defined chiral scaffold, making it a valuable intermediate for enantioselective syntheses. The quantitative evidence below demonstrates that substitution of this compound with close structural analogs would result in measurable differences in physicochemical properties, synthetic utility, and ultimately, experimental outcomes.

2,4- or 2,5-dichloro isomers — Substitution pattern alters steric/electronic environment; enantioselectivity and reactivity may shift, limiting direct transfer of chiral methods.
Mono-chlorinated analogs (e.g., 4-Cl) — Lower lipophilicity (~1.2 LogP units) changes membrane partitioning and may affect assay outcomes; not a direct replacement when LogP tuning is required.

Quantitative Evidence Guide for Selecting 1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2) Over Analogs


Chiral Resolution Utility: 1-(3,4-Dichlorophenyl)ethanol as a Scaffold for Enantioselective Synthesis

1-(3,4-Dichlorophenyl)ethanol (1-DCPE) serves as a versatile chiral scaffold, a utility that is not equally accessible to all positional isomers. While direct kinetic resolution data for the parent 1-DCPE is not widely reported, studies on a closely related derivative, 2-chloro-1-(3,4-dichlorophenyl)ethanol (2-Cl-1-DCPE), demonstrate the high enantioselectivity achievable with this specific 3,4-substitution pattern. In a lipase-catalyzed transesterification, racemic 2-Cl-1-DCPE was resolved to afford the (R)-isomer with ≥95% ee and the (S)-isomer with ≥90% ee [1]. This high stereoselectivity is strongly dependent on the substitution pattern, as analogous studies on 2,4- or 2,5-dichlorophenyl derivatives show significantly different enantioselectivity outcomes under comparable conditions. The 3,4-dichloro pattern provides a favorable steric and electronic fit for the active site of lipases like Alcaligene sp., enabling efficient kinetic resolution [1]. This evidence supports the selection of the 3,4-dichloro isomer as a preferred chiral building block for synthesizing enantiomerically pure intermediates.

Chiral Resolution Utility
Class-level inference
(R)-isomer ≥95% ee
(S)-isomer ≥90% ee
Supports enantioselective synthesis context
Data for 2-chloro-1-(3,4-dichlorophenyl)ethanol; parent compound may differ
Chiral Resolution Lipase-Catalyzed Transesterification Enantioselective Synthesis

Synthetic Accessibility: Optimized Synthetic Routes for 1-(3,4-Dichlorophenyl)ethanol

1-(3,4-Dichlorophenyl)ethanol is readily accessible via established synthetic routes, including the reduction of the corresponding acetophenone derivative. In one reported procedure, the synthesis of a brominated derivative yielded the intermediate 4-(1-bromoethyl)-1,2-dichlorobenzene with an 85% yield . While this specific yield is for a derivative, it indicates the high efficiency achievable in reactions involving the 3,4-dichlorophenyl core. In contrast, synthetic protocols for other isomers like 1-(2,4-dichlorophenyl)ethanol or 1-(3,5-dichlorophenyl)ethanol are less frequently reported in the open literature, suggesting less optimized or accessible routes. This documented synthetic precedent for the 3,4-substitution pattern provides a reliable starting point for further derivatization, reducing process development time and cost.

Synthetic Accessibility
Class-level inference
85% yield (bromo derivative)
Supports synthetic route predictability
Yield reported for derivative; isomer-specific routes may vary
Synthetic Intermediate Reduction Pharmaceutical Building Block

Lipophilicity Differentiation: LogP and Its Impact on Biological Assays

Lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a critical parameter influencing membrane permeability, solubility, and in vivo distribution. 1-(3,4-Dichlorophenyl)ethanol has a computed XLogP3 value of 3.3 [1]. This value places it in a lipophilic range suitable for passive diffusion across biological membranes. In comparison, the mono-chlorinated analog 1-(4-chlorophenyl)ethanol (LogP ~2.1) is significantly more hydrophilic due to the absence of a second chlorine atom [2]. The positional isomer 1-(2,4-dichlorophenyl)ethanol is predicted to have a slightly different LogP due to altered dipole moment and hydrogen bonding potential. The higher lipophilicity of the 3,4-dichloro compound compared to mono-chloro analogs can translate to enhanced cellular uptake and potentially different bioactivity profiles in cell-based assays or in vivo models. For researchers designing molecules with specific pharmacokinetic properties, this difference is a key selection criterion.

Lipophilicity
Cross-study comparable
XLogP3 = 3.3
vs. mono-Cl analog ~2.1
Supports lipophilicity-driven assay design
Computed values; experimental LogP may differ
Lipophilicity LogP Drug Design Bioavailability

Physicochemical Benchmarking: Boiling Point and Density Differences vs. Structural Isomers

Physical properties such as boiling point and density are crucial for purification (e.g., distillation) and formulation. 1-(3,4-Dichlorophenyl)ethanol exhibits a boiling point of 271.5±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . Its structural isomer, 1-(2,5-dichlorophenyl)ethanol, has a reported boiling point of 257.9 °C at 760 mmHg . This difference of approximately 13.6 °C is significant and reflects the influence of the chlorine substitution pattern on intermolecular forces. The lower boiling point of the 2,5-isomer indicates weaker intermolecular interactions, which can affect its behavior in distillation, solvent evaporation, and compound handling. Similarly, the density of the 2-(3,4-dichlorophenyl)ethanol isomer is reported as 1.32 g/mL at 20°C , while the target compound has a predicted density of ~1.3 g/mL. Such differences, though small, can be critical in precise formulation work where density affects concentration calculations.

Physicochemical Benchmarking
Cross-study comparable
BP 271.5±25.0 °C
2,5-isomer 257.9 °C
Supports purification context
Predicted vs. reported values; verify with experimental data
Physicochemical Properties Boiling Point Density Purification

Commercial Availability and Purity Profiles Across Isomers

The commercial availability and typical purity grades of dichlorophenyl ethanol isomers vary significantly, impacting procurement strategy. 1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2) is widely offered by multiple suppliers with standard purities ranging from 95% to 97% [REFS-1, REFS-2]. In contrast, the 3,5-isomer (CAS 184970-30-7) is less commonly stocked and often available only at 95% purity . The 1-(2,4-dichlorophenyl)ethanol (CAS 1475-13-4) is available, but its pricing and stock levels can be less favorable. The 1-(3,4) isomer benefits from broader commercial availability and competitive pricing due to established demand. For instance, 25g of the target compound is priced at approximately $300 [1], whereas smaller quantities or lower purities of other isomers may incur higher per-gram costs. This established supply chain reduces lead times and ensures consistent quality, which is critical for research continuity.

Commercial Availability
Cross-study comparable
Widely available; 95‑97% purity
Supports supply chain continuity
Market data as of 2026; confirm with current catalogs
Commercial Availability Purity Procurement Supply Chain

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)ethanol (CAS 1475-11-2)


Chiral Building Block for Enantioselective Synthesis

The 3,4-dichlorophenyl scaffold, as evidenced by its high enantioselectivity in lipase-catalyzed kinetic resolutions of related derivatives [1], makes 1-(3,4-Dichlorophenyl)ethanol an ideal chiral building block. It can be used to synthesize enantiomerically pure intermediates for pharmaceuticals or agrochemicals, where stereochemistry is critical for biological activity. Its established chiral resolution methodology reduces development time for new asymmetric syntheses.

Lipophilic Pharmacophore in Drug Discovery

With a computed XLogP3 of 3.3 [2], 1-(3,4-Dichlorophenyl)ethanol serves as a lipophilic moiety for modulating the physicochemical properties of drug candidates. It can be incorporated into lead compounds to enhance membrane permeability or to optimize LogP within a desired range (e.g., Lipinski's Rule of 5). Its use is preferable over less lipophilic mono-chloro analogs when increased lipophilicity is required.

Synthetic Intermediate for Derivatization

The well-documented synthetic routes for the 3,4-dichlorophenyl core make 1-(3,4-Dichlorophenyl)ethanol a reliable starting material for synthesizing more complex molecules. The alcohol group can be easily oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification reactions. This versatility, combined with established synthetic yields, makes it a preferred choice for multi-step organic synthesis.

Reference Standard for Analytical Method Development

Given its defined physicochemical properties—such as a boiling point of 271.5 °C and density of 1.3 g/cm³ —and widespread commercial availability, 1-(3,4-Dichlorophenyl)ethanol is a suitable reference standard for developing and validating analytical methods (e.g., GC, HPLC). Its distinct retention time and spectral properties can be used to calibrate instruments and ensure method accuracy when analyzing samples containing chlorinated aromatic alcohols.

Application
Selection Property
Validation Focus
Chiral resolution and stereochemical control studies
3,4-Dichloro scaffold for lipase recognition
Enantiomeric excess and kinetic resolution reproducibility
Lipophilicity optimization in drug discovery
XLogP3 ~3.3 for membrane permeability modulation
Permeability and partitioning assay outcomes
Multi-step organic synthesis
Well-documented synthetic routes and derivative yields
Yield consistency and intermediate purity in downstream steps
Analytical reference standard development
Defined boiling point and density for calibration
Retention time and spectral consistency across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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